molecular formula C18H27NO4 B11642627 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate

1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate

Cat. No.: B11642627
M. Wt: 321.4 g/mol
InChI Key: RQLIGLVSQQMMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate is a complex organic compound characterized by the presence of an adamantane moiety Adamantane is a highly stable, diamondoid structure that imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with adamantylamine under specific conditions. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a nucleophilic substitution mechanism. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate exerts its effects involves interactions with specific molecular targets. The adamantane moiety can interact with biological membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound may inhibit or activate specific enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-{[(1H-indazol-3-yl)amino]methylidene}propanedioate
  • 1,3-Diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate

Uniqueness

1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate is unique due to the presence of the adamantane moiety, which imparts exceptional stability and distinct chemical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

diethyl 2-[(1-adamantylamino)methylidene]propanedioate

InChI

InChI=1S/C18H27NO4/c1-3-22-16(20)15(17(21)23-4-2)11-19-18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14,19H,3-10H2,1-2H3

InChI Key

RQLIGLVSQQMMKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC12CC3CC(C1)CC(C3)C2)C(=O)OCC

Origin of Product

United States

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